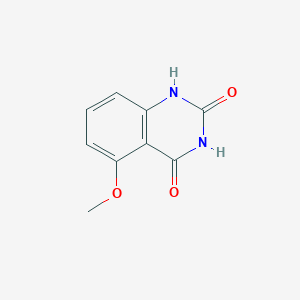

5-Methoxyquinazoline-2,4(1H,3H)-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)8(12)11-9(13)10-5/h2-4H,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZRYTQAWAFKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601287033 | |

| Record name | 5-Methoxy-2,4(1H,3H)-quinazolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61948-86-5 | |

| Record name | 5-Methoxy-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61948-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2,4(1H,3H)-quinazolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxyquinazoline-2,4(1H,3H)-dione (CAS: 61948-86-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazolinedione Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione core is a heterocyclic motif of significant interest in the fields of medicinal chemistry and agrochemistry. Recognized as a "privileged structure," this scaffold is present in a multitude of biologically active compounds, demonstrating a remarkable versatility in engaging with a diverse range of biological targets.[1][2][3] Its derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This guide focuses on a specific, yet important, derivative: 5-Methoxyquinazoline-2,4(1H,3H)-dione, providing a comprehensive technical overview for researchers engaged in its synthesis, study, and application.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white solid. Its chemical structure is characterized by a quinazoline-2,4-dione core with a methoxy group substituted at the 5-position of the benzene ring. This seemingly simple modification can significantly influence the molecule's electronic properties, solubility, and its interaction with biological targets.

| Property | Value | Source |

| CAS Number | 61948-86-5 | Internal Knowledge |

| Molecular Formula | C₉H₈N₂O₃ | Internal Knowledge |

| Molecular Weight | 192.17 g/mol | Internal Knowledge |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | >250 °C | [4] |

Structural Characterization Data (Exemplary):

-

¹H NMR (DMSO-d₆): Protons on the aromatic ring would appear in the range of δ 7.0-7.5 ppm. The methoxy group protons would present as a singlet around δ 3.8-4.0 ppm. The two N-H protons of the dione ring would appear as broad singlets at higher chemical shifts, typically above δ 10.0 ppm.[4][5]

-

¹³C NMR (DMSO-d₆): Aromatic carbons would resonate between δ 110-145 ppm. The carbon of the methoxy group would be observed around δ 55-60 ppm. The two carbonyl carbons of the dione ring would appear at the downfield end of the spectrum, typically in the range of δ 150-165 ppm.[4][5]

-

Mass Spectrometry (ESI-HRMS): The calculated mass for the protonated molecule [M+H]⁺ would be approximately 193.0608 m/z.[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a reliable and well-established route starting from 2-amino-5-methoxybenzoic acid. The following protocol is a representative procedure based on common synthetic methods for quinazoline-2,4-diones.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to this compound.

Experimental Protocol:

Materials:

-

2-Amino-5-methoxybenzoic acid

-

Urea

-

High-boiling point solvent (e.g., o-dichlorobenzene or diphenyl ether)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-methoxybenzoic acid (1 equivalent) and urea (2-3 equivalents).

-

Solvent Addition: Add a suitable high-boiling point solvent to the flask.

-

Heating: Heat the reaction mixture to a temperature of 180-200 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reaction Completion and Cooldown: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.

-

Isolation: Filter the solid product and wash it with a suitable solvent like ethanol to remove any unreacted starting materials and byproducts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Causality Behind Experimental Choices:

-

Excess Urea: Using an excess of urea ensures that the cyclization reaction goes to completion. Urea serves as the source of the two nitrogen atoms and the C2 carbonyl group of the quinazolinedione ring.

-

High Temperature: The reaction requires a high temperature to overcome the activation energy for the cyclization and dehydration steps.

-

High-Boiling Point Solvent: A high-boiling point solvent is necessary to achieve the required reaction temperature and to keep the reactants in the solution phase.

Core Application: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant and well-documented application of quinazoline-2,4-dione derivatives is their potent inhibitory activity against the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][6] This enzyme is a key component of the tyrosine catabolism pathway in plants and is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and protection against oxidative damage.[7] Inhibition of HPPD leads to a bleaching effect in susceptible plants, making HPPD inhibitors effective herbicides.[1][6]

Mechanism of Action:

The quinazoline-2,4-dione scaffold acts as a competitive inhibitor of HPPD, binding to the active site of the enzyme and preventing the binding of its natural substrate, 4-hydroxyphenylpyruvate.[7] The methoxy group at the 5-position can influence the binding affinity and selectivity of the compound.

Signaling Pathway and Mechanism of Action Diagram:

Caption: Mechanism of action of this compound as an HPPD inhibitor.

Experimental Protocol for HPPD Inhibition Assay:

The following is a generalized protocol for determining the inhibitory activity of compounds against HPPD.

Materials:

-

Recombinant HPPD enzyme

-

4-Hydroxyphenylpyruvate (HPPA) substrate

-

Ascorbate

-

Catalase

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a solution of recombinant HPPD in the assay buffer.

-

Reaction Mixture Preparation: In a microplate well, combine the assay buffer, ascorbate, and catalase.

-

Inhibitor Addition: Add various concentrations of the test compound (this compound) to the wells. Include a control with no inhibitor.

-

Enzyme Addition: Add the HPPD enzyme solution to each well and incubate for a specific period at a controlled temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the HPPA substrate.

-

Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a spectrophotometer. The rate of the reaction is proportional to the rate of HPPA consumption.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Quantitative Data (Hypothetical):

While specific inhibitory data for this compound is not available in the provided search results, related quinazolinedione derivatives have shown potent HPPD inhibition with IC₅₀ values in the nanomolar to low micromolar range.[1]

| Compound | Target | IC₅₀ / Kᵢ | Reference Compound |

| Quinazolinedione Derivatives | HPPD | nM to µM range | Mesotrione (commercial herbicide) |

Future Perspectives and Broader Applications

The exploration of this compound and its analogs extends beyond herbicidal applications. The inherent biological activity of the quinazolinedione scaffold suggests potential for this compound in various areas of drug discovery. Future research could focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 5-methoxy group and other positions on the quinazolinedione ring could lead to the discovery of compounds with enhanced potency and selectivity for various biological targets.

-

Anticancer Drug Development: Given the known anticancer properties of many quinazoline derivatives, investigating the efficacy of this compound against various cancer cell lines is a promising avenue.

-

Antimicrobial Research: The quinazolinedione scaffold has been associated with antimicrobial activity, and this compound could be screened against a panel of bacterial and fungal strains.[2]

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthetic route and significant potential in both agrochemical and pharmaceutical research. Its role as a potent inhibitor of HPPD underscores the importance of the quinazoline-2,4-dione scaffold in designing targeted and effective molecules. This technical guide provides a foundational understanding of its synthesis, characterization, and primary application, intended to facilitate further research and development in this exciting area of chemistry.

References

- Wang, D. W., Lin, H. Y., et al. (2015). Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Pest Management Science, 71(8), 1122-1132. [Link]

- Wang, D. W., Lin, H. Y., et al. (2014). Synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones. Journal of Agricultural and Food Chemistry, 62(52), 12539-12548.

- New research for quinazoline-2,4-diones as HPPD inhibitors based on 2D-MLR and 3D-QSAR models. (2020). Request PDF. [Link]

- Lee, D. L., et al. (1998). The structure–activity relationships of the triketone class of HPPD herbicides. Pesticide Science, 54(4), 377-384.

- Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. (2016). PubMed Central. [Link]

- Design, Herbicidal Activity, and QSAR Analysis of Cycloalka[ d]quinazoline-2,4-dione-Benzoxazinones as Protoporphyrinogen IX Oxidase Inhibitors. (2019). PubMed. [Link]

- Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Pharmaceuticals, 15(6), 733. [Link]

- Luo, Y. P., Jiang, L. L., et al. (2008). Syntheses and herbicidal activities of novel triazolinone derivatives. Journal of Agricultural and Food Chemistry, 56(6), 2117-2124.

- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega, 5(16), 9476-9483. [Link]

- Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (2022). MDPI. [Link]

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica, 69(6), 1193-1201.

- Preparation of quinazoline‐2,4(1H,3H)‐dione 11. (n.d.).

- Electronic supplementary information. (2014). The Royal Society of Chemistry. [Link]

- Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv

- Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. (2009). MDPI. [Link]

- Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2018). PubMed Central. [Link]

- Design, synthesis and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential chitin synthase inhibitors. (2018). PubMed. [Link]

- Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023). NIH. [Link]

- Synthesis and Characterization of Bi13B0.48V0.49-xPxO21.45 and Efficient Catalyst for the Synthesis of 2,3-dihydroquinazolin-4(1H)-ones Derivatives Synthesis. (2020).

- Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(1), 1-6.

Sources

- 1. Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. | Semantic Scholar [semanticscholar.org]

- 7. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to the Synthesis of 5-Methoxyquinazoline-2,4(1H,3H)-dione: A Technical Whitepaper for Drug Development Professionals

Executive Summary

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents with applications ranging from anticancer to antihypertensive therapies.[1][2][3] This guide provides an in-depth technical overview of the synthesis of a key derivative, 5-Methoxyquinazoline-2,4(1H,3H)-dione, starting from the readily available precursor, 2-amino-5-methoxybenzoic acid. We will explore the primary synthetic methodologies, delve into the mechanistic rationale behind experimental choices, provide detailed, self-validating laboratory protocols, and present expected characterization data. This document is intended to serve as a practical and authoritative resource for researchers, chemists, and professionals engaged in pharmaceutical research and development.

Introduction: The Significance of the Quinazolinedione Core

Heterocyclic compounds are paramount in drug discovery, and among them, the quinazoline nucleus and its oxidized forms, such as quinazoline-2,4(1H,3H)-diones, are of exceptional interest.[1][4][5] This bicyclic system, comprising a benzene ring fused to a pyrimidinedione ring, is a privileged scaffold. Its rigid structure and capacity for diverse substitutions at multiple positions allow for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[2]

The introduction of a methoxy group at the 5-position of the quinazolinedione core can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This compound is therefore not only a valuable final compound but also a critical intermediate for the elaboration of more complex drug candidates.[6] This guide focuses on its efficient and reliable synthesis from 2-amino-5-methoxybenzoic acid, a logical and commercially available starting material.[7][8][9]

Synthetic Pathways and Mechanistic Insights

The formation of the quinazoline-2,4(1H,3H)-dione ring from an anthranilic acid derivative involves the introduction of two carbonyl carbons. This is typically achieved by reaction with a C1 synthon that can be formally considered a source of "carbonyl" and "isocyanate" equivalents. The two most reliable and widely employed methods are cyclization with urea and reaction with an alkali metal cyanate.

Pathway A: Thermal Cyclization with Urea

This method is a robust, often solvent-free, one-pot procedure. The key reactant, urea, serves as the source for the C2 and C4 carbonyl groups of the quinazoline ring.

Mechanism: The reaction is initiated by the thermal decomposition of urea to generate isocyanic acid (HN=C=O) and ammonia. The nucleophilic amino group of 2-amino-5-methoxybenzoic acid then attacks the electrophilic carbon of isocyanic acid. This addition forms an N-carbamoyl intermediate (a substituted urea derivative). Subsequent intramolecular cyclization occurs through the nucleophilic attack of the secondary amide nitrogen onto the carboxylic acid carbonyl. This step is followed by the elimination of a water molecule, driven by the high reaction temperature, to yield the thermodynamically stable this compound.

Causality Behind Experimental Choices:

-

Reagent Ratio: A molar excess of urea is typically used to ensure the complete conversion of the anthranilic acid and to compensate for urea's sublimation and partial decomposition into other byproducts at high temperatures.

-

Temperature Control: The reaction temperature is critical. It must be high enough (typically 150-190 °C) to induce the decomposition of urea and drive the final dehydration step, but not so high as to cause significant charring or degradation of the starting material and product.

Pathway B: Cyanate-Mediated Cyclization in Acidic Media

This pathway offers an alternative, often milder, solution-phase method for synthesizing the quinazolinedione ring.

Mechanism: In an acidic aqueous solution (e.g., glacial acetic acid), potassium cyanate (KOCN) is protonated to form isocyanic acid (HN=C=O) in situ. Similar to the urea pathway, the amino group of 2-amino-5-methoxybenzoic acid adds to the isocyanic acid to form the same N-carbamoyl intermediate. The acidic environment catalyzes the intramolecular cyclization and subsequent dehydration, leading to the formation of the desired product.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid serves multiple roles: it is the solvent for the reactants, it provides the acidic environment necessary to generate isocyanic acid from the cyanate salt, and it acts as a catalyst for the cyclization/dehydration step.

-

Work-up: Pouring the reaction mixture into water is a crucial step. It precipitates the organic product, which has low water solubility, while water-soluble impurities like inorganic salts and excess reagents remain in the aqueous phase.

Visualization of Synthetic Strategy and Workflow

To clarify the process, the following diagrams illustrate the overall synthetic pathways and a generalized experimental workflow.

Caption: High-level overview of the two primary synthetic routes.

Caption: Step-by-step laboratory process from reagents to final analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps for the synthesis and purification of high-quality this compound.

Protocol 1: Synthesis via Thermal Cyclization with Urea

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |

| 2-Amino-5-methoxybenzoic acid | 167.16 | 10.0 g | 59.8 | 1.0 |

| Urea | 60.06 | 21.6 g | 359.6 | 6.0 |

| Deionized Water | 18.02 | As needed | - | - |

| Ethanol (for recrystallization) | 46.07 | As needed | - | - |

Step-by-Step Methodology:

-

Preparation: Ensure all glassware is thoroughly dried. To a 250 mL round-bottom flask, add 2-amino-5-methoxybenzoic acid (10.0 g, 59.8 mmol) and urea (21.6 g, 359.6 mmol).

-

Mixing: Thoroughly mix the solids using a spatula until a homogenous powder is obtained.

-

Reaction: Place the flask in a pre-heated oil bath at 170-180 °C. The mixture will melt, and ammonia gas will evolve (ensure the reaction is conducted in a well-ventilated fume hood).

-

Monitoring: Maintain the temperature and stir the molten mixture occasionally with a glass rod for 2-3 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up: Carefully remove the flask from the oil bath and allow it to cool slightly until it is warm to the touch but still liquid. Cautiously pour the hot reaction mixture into a beaker containing 500 mL of cold deionized water while stirring vigorously.

-

Isolation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any unreacted urea and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 80 °C overnight.

-

Purification: Recrystallize the crude solid from hot ethanol or glacial acetic acid to yield pure this compound as a white or off-white crystalline solid.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected analytical data for this compound.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | >250 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.3 (br s, 1H, NH), ~11.0 (br s, 1H, NH), ~7.3 (d, 1H), ~7.2 (dd, 1H), ~7.1 (d, 1H), ~3.8 (s, 3H, -OCH₃). (Note: Exact shifts and coupling constants may vary slightly) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~163, ~155, ~150, ~135, ~124, ~117, ~115, ~108, ~56 (-OCH₃). |

| IR (KBr) | ν (cm⁻¹): ~3200-3000 (N-H stretch), ~1710 (C=O stretch, amide), ~1660 (C=O stretch, urea-like), ~1600 (C=C aromatic), ~1250 (C-O stretch, ether). |

| Mass Spec (ESI-HRMS) | m/z: Calculated for C₉H₉N₂O₃ [M+H]⁺: 193.0608; Found: 193.0615. |

(Characterization data is based on analogous compounds reported in the literature and predicted values)

Conclusion

The synthesis of this compound from 2-amino-5-methoxybenzoic acid is a well-established and efficient process. Both the thermal urea fusion and the acid-catalyzed cyanate methods provide reliable access to this valuable heterocyclic scaffold. The choice between these methods may depend on available equipment, scale, and desired reaction conditions (solvent-free vs. solution phase). The protocols and data provided in this guide offer a robust framework for researchers to produce high-purity material, enabling further exploration of this compound and its derivatives in the critical field of drug discovery.

References

- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI.

- Synthesis of quinazoline‐2,4(1H,3H)‐dione 32. (n.d.). ResearchGate.

- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science.

- A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. (2009). ACS Publications.

- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). OMICS International.

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica.

- Preparation method of betrixaban intermediate. (2020). Google Patents.

- Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2023). MDPI.

- Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. (n.d.). ResearchGate.

- Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2020). MDPI.

- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016). Google Patents.

- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013). Beilstein Journal of Organic Chemistry.

- Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023). Scientific Reports.

- Process for preparing 2-amino-5-cyanobenzoic acid derivatives. (2008). Google Patents.

- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (2014). Google Patents.

- Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021). Google Patents.

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. omicsonline.org [omicsonline.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Amino-5-methoxybenzoic acid | 6705-03-9 | FA16047 [biosynth.com]

- 9. 2-Amino-5-methoxybenzoic acid 97 6705-03-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Methoxyquinazoline-2,4(1H,3H)-dione Derivatives

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the core spectroscopic techniques essential for the structural elucidation and characterization of 5-Methoxyquinazoline-2,4(1H,3H)-dione derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] Understanding the influence of the 5-methoxy substituent on the spectroscopic signature is critical for unambiguous structure confirmation and for guiding synthetic efforts. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Quinazoline-2,4-dione Scaffold: A Privileged Structure in Drug Discovery

The quinazoline-2,4(1H,3H)-dione core is a bicyclic heterocyclic system that serves as a foundational structure for numerous pharmacologically active agents.[3] Its rigid framework and capacity for hydrogen bonding make it an ideal scaffold for interacting with various biological targets. The introduction of a methoxy group at the 5-position significantly modulates the electronic properties of the aromatic ring. This electron-donating group influences not only the molecule's reactivity and potential biological interactions but also produces distinct and predictable effects on its spectroscopic output, which are crucial for analytical characterization.

Integrated Spectroscopic Workflow for Structural Elucidation

The unambiguous identification of a synthesized this compound derivative relies on the synergistic application of multiple spectroscopic techniques. No single method provides a complete picture; instead, data from each analysis are pieced together to confirm the final structure. The following diagram illustrates a typical workflow.

Caption: Workflow for the synthesis and spectroscopic confirmation of target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. For these derivatives, analysis is typically conducted in deuterated dimethyl sulfoxide (DMSO-d₆), which effectively solubilizes the compounds and allows for the observation of exchangeable N-H protons.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to neighboring protons.

-

N-H Protons (δ 11.0-11.5 ppm): The two N-H protons of the dione ring typically appear as broad singlets far downfield.[4] Their chemical shift can be sensitive to concentration and temperature.

-

Aromatic Protons (δ 6.9-7.8 ppm): The three protons on the benzene ring exhibit a characteristic splitting pattern. The electron-donating 5-methoxy group causes a notable upfield shift (shielding) for the adjacent proton at C6 and the para proton at C8. The C7 proton, situated between two electron-withdrawing amide functionalities, will be the most deshielded.

-

Methoxy Protons (-OCH₃, δ ~3.8 ppm): The methoxy group protons appear as a sharp singlet, integrating to three protons. Its position is highly characteristic.

-

Substituents on N1 or N3: Alkyl or aryl substituents on the nitrogen atoms will have their own distinct signals and coupling patterns. For example, a benzyl group would show methylene protons (~5.0 ppm) and additional aromatic signals.[4]

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Insight |

| N1-H / N3-H | 11.0 - 11.5 | Broad Singlet | Confirms the dione tautomeric form. |

| Ar-H (C7) | 7.5 - 7.8 | Triplet (t) | Most deshielded aromatic proton. |

| Ar-H (C6, C8) | 6.9 - 7.2 | Doublet (d) | Shielded by the 5-OCH₃ group. |

| -OCH₃ | ~3.8 | Singlet (s) | Presence of the methoxy substituent. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment.

-

Carbonyl Carbons (C=O, δ 150-163 ppm): The two carbonyl carbons (C2 and C4) are the most downfield signals in the spectrum, a direct result of the strong deshielding effect of the bonded oxygen atoms.[4][5]

-

Aromatic Carbons (δ 110-145 ppm): The six carbons of the benzene ring appear in this region. The carbon bearing the methoxy group (C5) is significantly shielded, while the quaternary carbons C4a and C8a are also clearly identifiable.

-

Methoxy Carbon (-OCH₃, δ ~55 ppm): This signal is characteristic of a methoxy group attached to an aromatic ring.[6]

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between quaternary (absent in DEPT), CH (positive in DEPT-135/90), CH₂ (negative in DEPT-135), and CH₃ (positive in DEPT-135) carbons, aiding in definitive assignments.[7]

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Key Insight |

| C2, C4 (C=O) | 150.0 - 163.0 | Presence of two carbonyl groups. |

| C8a, C4a (Quaternary) | 140.0 - 145.0 | Ring fusion carbons. |

| C5-OCH₃ | 140.0 - 150.0 | Aromatic carbon attached to OCH₃. |

| C6, C7, C8 | 110.0 - 135.0 | Aromatic CH carbons. |

| -OCH₃ | ~55.0 | Methoxy carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Experiments: Run standard ¹H, ¹³C{¹H}, DEPT-135, and DEPT-90 experiments.

-

Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

-

N-H Stretching (3100-3300 cm⁻¹): Moderate to sharp peaks in this region are characteristic of the N-H bonds in the dione ring.[8]

-

C-H Stretching (2850-3050 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are observed just below 3000 cm⁻¹.[8]

-

C=O Stretching (1650-1730 cm⁻¹): This is one of the most intense and informative regions. Two strong absorption bands are expected, corresponding to the symmetric and asymmetric stretching of the two carbonyl groups in the dione ring.[8][9]

-

C=C Aromatic Stretching (1450-1620 cm⁻¹): Several sharp bands in this region confirm the presence of the aromatic ring.

-

C-O Stretching (~1250 cm⁻¹): A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group is expected here.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

| N-H | Stretch | 3100 - 3300 | Moderate, Sharp |

| C=O | Stretch | 1650 - 1730 | Strong, Sharp (often two bands) |

| C=C (Aromatic) | Stretch | 1450 - 1620 | Multiple Sharp Bands |

| C-O (Ether) | Stretch | ~1250 | Strong, Sharp |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (~1 mg) of the dry, purified compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Spectrum Recording: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[10]

-

Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula. It also offers structural clues through the analysis of fragmentation patterns.

-

Molecular Ion Peak [M]⁺ or [M+H]⁺: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that typically yield the protonated molecular ion [M+H]⁺. Its mass confirms the molecular weight of the derivative.[4][5]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (to within 0.0001 Da), which allows for the unambiguous determination of the molecular formula, a critical step in confirming the identity of a new compound.[4]

-

Fragmentation Pattern: While soft ionization minimizes fragmentation, some characteristic losses can be observed. Common fragmentations may include the loss of CO, HNCO, or cleavage of substituents on the N1 or N3 positions. Analyzing these fragments helps to piece together the molecular structure.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Data Interpretation: Identify the [M+H]⁺ peak and compare its m/z value with the calculated molecular weight. For HRMS, compare the exact mass to the theoretical mass for the proposed formula.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the electronic transitions within the molecule, providing information about its chromophoric and conjugated systems.

-

π → π Transitions:* The quinazoline-2,4-dione ring contains a conjugated aromatic system, which gives rise to strong π → π* transitions. These are typically observed as two main absorption bands between 240-300 nm and 310-425 nm.[11]

-

n → π Transitions:* The carbonyl groups and nitrogen heteroatoms possess non-bonding electrons. The n → π* transitions of the C=O groups are also possible, though often they are weaker and can be overlapped by the more intense π → π* bands.[12]

-

Effect of the 5-Methoxy Group: The methoxy group acts as an auxochrome, a group that modifies the light-absorbing properties of a chromophore. Its electron-donating nature can cause a bathochromic shift (shift to longer wavelength) of the absorption maxima compared to the unsubstituted parent compound.

| Transition Type | Typical λₘₐₓ (nm) | Solvent |

| π → π* (Band 1) | 240 - 300 | Acetonitrile/DMSO |

| π → π* (Band 2) | 310 - 425 | Acetonitrile/DMSO |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., DMSO, acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.[12]

-

Cuvette: Use a quartz cuvette for measurements in the UV region.

-

Blank Correction: Fill the reference cuvette with the pure solvent and record a baseline spectrum.

-

Data Acquisition: Fill the sample cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-600 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each electronic transition.

Conclusion

The structural characterization of this compound derivatives is a multi-faceted process that requires the logical integration of data from several spectroscopic techniques. NMR provides the definitive map of the C-H framework, FT-IR confirms the presence of key functional groups, mass spectrometry validates the molecular weight and elemental formula, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By following the systematic workflow and protocols outlined in this guide, researchers can confidently and accurately elucidate the structures of these medicinally important compounds.

References

- Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC - PubMed Central.

- Boshta, N. M., et al. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.

- Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica.

- Nale, D. B., et al. (2014). Electronic supplementary information. The Royal Society of Chemistry.

- ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile...

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Navarrete-Vázquez, G., et al. (n.d.). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. MDPI.

- Royal Society of Chemistry. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H). New Journal of Chemistry.

- Wang, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega.

- ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)...

- Journalasjt. (n.d.). Synthesis and characterization of some quinazoline nucleosides 6,7-dimethoxyquinazoline-2,4-(1h,3h)-dione: medical significance and future prospects.

- Wang, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. NIH.

- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.). NIH.

- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC - PubMed Central.

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.

- Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023). NIH.

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. rsc.org [rsc.org]

- 9. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity of Quinazoline-2,4(1H,3H)-dione Scaffolds

An In-Depth Technical Guide for Researchers

Introduction: The Quinazoline-2,4(1H,3H)-dione as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to diverse protein targets with high affinity. The quinazoline core, a fusion of benzene and pyrimidine rings, is a quintessential example of such a scaffold.[1][2] Specifically, the oxidized derivative, quinazoline-2,4(1H,3H)-dione, has emerged as a nucleus of intense research, demonstrating a remarkable breadth of pharmacological activities.[3][4][5]

This versatility is not merely academic; quinazoline-based structures form the backbone of several FDA-approved drugs, particularly in oncology, validating their clinical relevance.[3][6][7] The scaffold's rigid, planar nature, combined with its hydrogen bond donors (N-H at positions 1 and 3) and acceptor (C=O at positions 2 and 4), provides an ideal template for molecular recognition. By strategically modifying this core at various positions, chemists can fine-tune its interaction with specific biological targets, leading to a wide array of therapeutic effects.

This guide provides a comprehensive exploration of the multifaceted biological activities of the quinazoline-2,4(1H,3H)-dione scaffold. We will delve into its primary therapeutic applications, elucidating the underlying mechanisms of action, presenting key structure-activity relationship (SAR) insights, and providing detailed experimental protocols for evaluating these activities. The objective is to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to harness the full potential of this remarkable chemical entity.

Synthetic Strategies: Building the Core

The accessibility of a scaffold is paramount for its exploration in drug discovery. Fortunately, the quinazoline-2,4(1H,3H)-dione core can be constructed through several reliable synthetic routes, most commonly starting from readily available anthranilic acid derivatives.[8] A prevalent method involves the reaction of anthranilic acid with potassium cyanate to form an o-ureidobenzoic acid intermediate, which then undergoes acid- or base-catalyzed cyclization.[8] Another efficient approach utilizes 2-aminobenzonitriles, which can be carbonylated using various reagents.[9] These foundational syntheses provide the key quinazoline-2,4(1H,3H)-dione intermediate, which can then be further functionalized, typically through N-alkylation at the N-1 and N-3 positions, to generate diverse libraries of compounds for biological screening.[3][10][11]

Caption: Generalized synthesis of quinazoline-2,4(1H,3H)-diones.

Anticancer Activity: A Multi-Targeted Approach

The quinazoline scaffold is arguably most renowned for its anticancer properties, with derivatives targeting several hallmarks of cancer. This is achieved not through a single mechanism, but by interacting with multiple, distinct molecular targets crucial for tumor growth and survival.[12]

Mechanism: Inhibition of Receptor Tyrosine Kinases (RTKs)

Causality: Uncontrolled cell proliferation is often driven by the aberrant signaling of RTKs like the Epidermal Growth Factor Receptor (EGFR).[7][13] The ATP-binding pocket of the EGFR kinase domain presents a druggable target. The 4-anilino-quinazoline scaffold has proven to be an exceptional fit for this pocket, mimicking the adenine portion of ATP.[6] Hydrogen bonds form between the N-1 and N-3 positions of the quinazoline ring and key methionine and threonine residues in the kinase hinge region, anchoring the inhibitor and blocking ATP from binding, thereby shutting down the proliferative signaling cascade.[6][14] This mechanism is the basis for approved drugs like gefitinib and erlotinib.[7][15]

Caption: Inhibition of the EGFR signaling cascade by quinazoline derivatives.

Table 1: Representative Quinazolinone EGFR Inhibitors

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Erlotinib | EGFR-TK | ~2 | [14] |

| Compound 8b | EGFR-TK | 1.37 | [14] |

| Compound 1 | EGFR-TK | 0.05 |[14] |

Mechanism: Disruption of Microtubule Dynamics

Causality: The cell's cytoskeleton, particularly microtubules formed by the polymerization of α- and β-tubulin, is essential for forming the mitotic spindle during cell division.[16][17] Disrupting this dynamic process is a validated anticancer strategy. Certain quinazoline derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[16][18] This binding physically obstructs the assembly of tubulin dimers into microtubules, leading to the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[19][20]

Caption: Quinazoline derivatives inhibit tubulin polymerization.

Table 2: Activity of Quinazoline-based Tubulin Inhibitors

| Compound | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (nM) (HT-29 Cells) | Reference |

|---|---|---|---|

| Q19 | Not specified, but effective | 51 | [16] |

| 2a | 0.77 | 1.9 - 3.2 | [17] |

| CA-4 (Reference) | ~1-2 | Varies |[17] |

Mechanism: Inhibition of DNA Repair (PARP)

Causality: Poly(ADP-ribose) polymerases (PARP), especially PARP-1 and PARP-2, are critical enzymes in the repair of single-strand DNA breaks.[21][22] In cancers with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP creates a "synthetic lethality" scenario, where the accumulation of unrepaired DNA damage leads to cell death. The quinazoline-2,4(1H,3H)-dione core can act as a bioisostere of the nicotinamide moiety of NAD+, the natural substrate for PARP, effectively blocking the enzyme's catalytic activity.[23] Derivatives have been designed to fit snugly into the PARP active site, showing potent inhibition at nanomolar concentrations.[21][24]

Table 3: Activity of Quinazoline-2,4(1H,3H)-dione PARP Inhibitors

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |

|---|---|---|---|

| Compound 10 | <10 | ~10-100 | [21][24] |

| Compound 11 | <10 | ~10-100 | [21][24] |

| Olaparib (Reference) | ~1-5 | ~1-5 |[23] |

Experimental Workflow: In Vitro Anticancer Activity Assessment

Trustworthiness: To ensure the reliability of cytotoxicity data, a robust, reproducible assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for assessing cell viability.[25] Its principle is based on the reduction of the yellow, water-soluble MTT into purple, insoluble formazan crystals by mitochondrial dehydrogenases of metabolically active (i.e., living) cells.[26][27][28] The amount of formazan produced is directly proportional to the number of viable cells.

Caption: Standardized workflow for the MTT cell viability assay.

Protocol: MTT Assay for Cytotoxicity [25][26][29]

-

Cell Seeding: Harvest adherent cells during their exponential growth phase. Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for "untreated controls" and "vehicle controls" (containing the same concentration of solvent, e.g., DMSO, as the treated wells). Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazoline-2,4(1H,3H)-dione test compounds in a complete culture medium. After the 24-hour attachment period, carefully aspirate the old medium from the wells and add 100 µL of the medium containing the test compounds at various final concentrations.

-

Incubation: Return the plate to the incubator for the desired treatment period (typically 24, 48, or 72 hours).

-

MTT Addition: Following the treatment incubation, prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this period, viable cells will reduce the MTT to visible purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals. Add 150 µL of a solubilization solvent (e.g., dimethyl sulfoxide - DMSO) to each well.

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Beyond cancer, the quinazoline-2,4(1H,3H)-dione scaffold has shown significant promise in combating bacterial infections, offering a potential solution to the growing problem of antibiotic resistance.[3][30]

Mechanism: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Causality: Bacteria rely on two essential Type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, to manage DNA supercoiling during replication, transcription, and repair.[3] These enzymes are the validated targets of the highly successful fluoroquinolone class of antibiotics. It has been demonstrated that quinazoline-2,4(1H,3H)-dione derivatives can act as fluoroquinolone-like inhibitors, targeting these very enzymes.[3][31] By inhibiting their function, these compounds prevent the proper decatenation and relaxation of bacterial DNA, leading to a halt in replication and ultimately, bacterial cell death.

Table 4: Antimicrobial Activity of a Quinazoline-2,4-dione Derivative

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 13 | Escherichia coli | 15 | 65 | [3] |

| Compound 13 | Staphylococcus aureus | 9 | Not specified |[3] |

Experimental Workflow: Antimicrobial Susceptibility Testing

Trustworthiness: Determining the minimum inhibitory concentration (MIC) is the quantitative standard for measuring a compound's antibacterial potency. The Agar Well Diffusion method provides a good preliminary screen, while the Broth Microdilution method offers a more precise MIC value.

Protocol: Agar Well Diffusion Method [3][31]

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Lawn Culture: Using a sterile cotton swab, evenly streak the prepared bacterial inoculum over the entire surface of the MHA plate to create a uniform lawn.

-

Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.

-

Compound Loading: Pipette a fixed volume (e.g., 50 µL) of the test compound solution (at a known concentration) into each well. Include a positive control (a known antibiotic) and a negative control (solvent).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Neuropharmacological Activity: Modulating CNS Targets

The quinazoline scaffold's ability to cross the blood-brain barrier has led to its exploration for central nervous system (CNS) disorders, particularly epilepsy.

Mechanism: Positive Allosteric Modulation of GABAₐ Receptors

Causality: The γ-aminobutyric acid type A (GABAₐ) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[32][33] When activated by GABA, it opens a chloride ion channel, hyperpolarizing the neuron and making it less likely to fire an action potential. Enhancing this inhibitory effect is a key mechanism for controlling seizures. Certain pyrazoloquinazoline derivatives have been shown to act as positive allosteric modulators of the GABAₐ receptor, often interacting with the benzodiazepine binding site.[32][34][35] By binding to a site distinct from the GABA binding site, they increase the receptor's affinity for GABA or the efficacy of channel opening, thus potentiating the inhibitory signal and producing an anticonvulsant effect.[36]

Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway

Chronic inflammation is a key driver of numerous diseases. The quinazoline-2,4(1H,3H)-dione scaffold has been successfully adapted to inhibit key enzymes in the inflammatory cascade.

Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

Causality: Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[37] Nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Researchers have designed quinazolinone derivatives that can selectively inhibit COX-2, which is preferentially upregulated at sites of inflammation, potentially reducing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[38][39][40][41]

Caption: Inhibition of COX enzymes by quinazoline derivatives blocks inflammation.

Table 5: Activity of Pyrazoloquinazoline Derivatives as COX Inhibitors

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 3j | 667 | 47 | 14.2 | [40] |

| 3f | 1485 | Not specified | - | [40] |

| Celecoxib (Reference) | >15000 | 95 | >157 |[40] |

Structure-Activity Relationship (SAR) Insights

The extensive research into quinazoline-2,4(1H,3H)-diones has yielded valuable SAR insights that guide the rational design of new derivatives:

-

Anticancer (EGFR): A small, hydrophobic group at the 6- and 7-positions of the quinazoline ring is often crucial for high potency. The 4-anilino moiety is a key pharmacophore, and substitutions on this aniline ring can modulate selectivity and potency against various EGFR mutants.[6][13]

-

Antimicrobial: Synthetic modifications at the N-1 and N-3 positions are critical for antibacterial activity. The incorporation of heterocyclic rings, such as oxadiazole or triazole, at these positions has been shown to significantly enhance potency.[3]

-

PARP Inhibition: A key interaction involves a π-π stacking with Tyr907 in the PARP active site. Linkers attached to the N-1 position, such as a 3-carbamoyl-4-fluorobenzyl group, can engage in additional interactions with residues like Tyr896, boosting affinity.[42]

Conclusion and Future Directions

The quinazoline-2,4(1H,3H)-dione scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and ability to be tailored to interact with a wide range of biological targets—from kinases and polymerases to bacterial enzymes and CNS receptors—underscore its immense value. The successful development of numerous anticancer agents from this core provides a strong foundation for future exploration.

Future research should focus on several promising avenues. The development of dual-target inhibitors, such as compounds that simultaneously inhibit EGFR and another signaling node, could offer a strategy to overcome drug resistance. Further exploration of the scaffold's potential in neurodegenerative diseases and as antiviral agents is also warranted. As our understanding of disease biology deepens, the quinazoline-2,4(1H,3H)-dione scaffold will undoubtedly remain a vital and versatile tool in the arsenal of medicinal chemists and drug development professionals.

References

- Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Pharmaceuticals. [Link]

- Galli, M., et al. (2015). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. [Link]

- Ioniță, P., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]

- Singh, S., & Singh, P. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.

- Wang, Y., et al. (2023). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. European Journal of Medicinal Chemistry. [Link]

- Zhan, Y., et al. (2018). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. Journal of Medicinal Chemistry. [Link]

- Ahmad, I., et al. (2023). Proposed mechanism of action of quinazoline-2,4(1H,3H)-dione derivatives in cancer cells.

- Crocetti, L., et al. (2021). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules. [Link]

- Ramezanalizadeh, E., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical and Biomedical Research. [Link]

- Various Authors. (n.d.). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects.

- Chen, J., et al. (2005). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters. [Link]

- Cilibrizzi, A., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. International Journal of Molecular Sciences. [Link]

- Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

- Singh, S., & Singh, P. (2024). Clinically approved quinazoline scaffolds as EGFR inhibitors.

- Gheidari, M., et al. (2022). Synthesis of quinazoline‐2,4(1H,3H)‐dione 32.

- Zhang, H., et al. (2011). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Archiv der Pharmazie. [Link]

- Crocetti, L., et al. (2021). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. PubMed. [Link]

- Pattan, S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

- Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.

- Cilibrizzi, A., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. PubMed. [Link]

- Radi, M., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. [Link]

- Shaaban, O., et al. (2020). Design, synthesis, and biological evaluation of new pyrazoloquinazoline derivatives as dual COX‐2/5‐LOX inhibitors.

- Dwivedi, A. R., et al. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets. [Link]

- Sakr, A., et al. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- Various Authors. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]

- Yao, H., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry. [Link]

- Shaaban, O., et al. (2020). Design, synthesis, and biological evaluation of new pyrazoloquinazoline derivatives as dual COX-2/5-LOX inhibitors. Archiv der Pharmazie. [Link]

- Various Authors. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Bioorganic & Medicinal Chemistry Letters. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. Organic Chemistry Portal. [Link]

- Roche. (n.d.).

- Zhou, C., et al. (2018). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry. [Link]

- Zhang, L., et al. (2016). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PLoS ONE. [Link]

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- GeneOnline. (2023). Review Explores Pharmacological Properties of Quinazoline-2,4(1H,3H)-Dione Derivatives in Drug Development. GeneOnline. [Link]

- Cilibrizzi, A., et al. (2020). 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular. CORE. [Link]

- Khan, I., et al. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules. [Link]

- Kumar, D., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

- Various Authors. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity.

- Mishra, P., et al. (2012). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of Pharmaceutical and Chemical Sciences. [Link]

- Li, W., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

- Yao, H., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Royal Society of Chemistry. [Link]

- Al-Warhi, T., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules. [Link]

- Mahato, A., et al. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives.

- Gryz, M., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneonline.com [geneonline.com]

- 5. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. Quinazolinediones synthesis [organic-chemistry.org]

- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 26. MTT assay overview | Abcam [abcam.com]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 32. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. files01.core.ac.uk [files01.core.ac.uk]

- 37. pubs.acs.org [pubs.acs.org]

- 38. researchgate.net [researchgate.net]

- 39. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Design, synthesis, and biological evaluation of new pyrazoloquinazoline derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. mdpi.com [mdpi.com]

- 42. pubs.acs.org [pubs.acs.org]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 5-Methoxyquinazoline-2,4(1H,3H)-dione

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] While extensive research has illuminated the diverse pharmacological profiles of its derivatives, the specific mechanism of action for 5-Methoxyquinazoline-2,4(1H,3H)-dione remains a compelling area of investigation. This technical guide synthesizes the current understanding of the broader quinazoline-2,4(1H,3H)-dione class to postulate and provide a comprehensive framework for elucidating the precise biological activities of the 5-methoxy substituted variant. We will delve into probable molecular targets, propose robust experimental workflows for validation, and present the necessary tools for data interpretation, thereby empowering researchers to navigate the discovery process for this promising compound.

Introduction: The Quinazoline-2,4(1H,3H)-dione Core - A Scaffold of Versatility

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a structural motif present in numerous FDA-approved drugs.[4] The 2,4-dione substitution pattern, in particular, has given rise to a vast library of derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][4][5][6] These diverse effects stem from the ability of the quinazoline-2,4(1H,3H)-dione core to interact with a variety of biological targets.

The introduction of a methoxy group at the 5-position of the quinazoline ring in This compound (Figure 1) is anticipated to modulate its electronic and steric properties, thereby influencing its binding affinity and selectivity for specific molecular targets. While direct experimental evidence for the mechanism of action of this specific analog is not yet prevalent in the public domain, we can construct a robust hypothesis based on the well-documented activities of its structural congeners.

Figure 1: Chemical Structure of this compound Caption: The chemical structure of this compound, highlighting the quinazoline-2,4(1H,3H)-dione core and the methoxy substituent at the 5-position.

Postulated Mechanisms of Action: A Multi-Target Hypothesis

Based on the established pharmacology of the quinazoline-2,4(1H,3H)-dione scaffold, we propose that this compound is likely to exert its biological effects through one or more of the following mechanisms:

Inhibition of Protein Kinases

A significant number of quinazoline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. The quinazoline scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

-

Potential Targets:

-

Receptor Tyrosine Kinases (RTKs): Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated inhibitory activity against c-Met and VEGFR-2, both of which are implicated in cancer progression and angiogenesis.[7][8]

-

Non-Receptor Tyrosine Kinases: Investigation into the effect on kinases such as those in the Src family or Abl kinase could also be fruitful.

-

-

Causality: The planar nature of the quinazoline ring system allows it to mimic the adenine moiety of ATP, leading to competitive inhibition. The 5-methoxy group could potentially form specific hydrogen bonds or van der Waals interactions within the ATP-binding pocket, conferring selectivity for certain kinases.

Interference with DNA Replication and Repair

The structural similarity of the quinazoline-2,4(1H,3H)-dione core to purine bases suggests a potential for interaction with enzymes involved in nucleic acid metabolism.

-

Potential Targets:

-

DNA Gyrase and Topoisomerase IV: Some quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of these bacterial enzymes, suggesting a potential antibacterial mechanism.[4]

-

Poly(ADP-ribose) Polymerase (PARP): Novel quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP-1/2 inhibitors, which are key enzymes in the DNA damage response.[9][10][11]

-

-

Causality: The compound may intercalate into DNA or bind to the active site of these enzymes, preventing their normal function and leading to cell cycle arrest or apoptosis.

Modulation of Ion Channels

Certain quinazoline-2,4(1H,3H)-dione derivatives have been shown to act as inhibitors of ion channels.

-

Potential Target:

-

Na+/H+ Exchanger Isoform 1 (NHE-1): Guanidine derivatives of this scaffold have been identified as NHE-1 inhibitors, with downstream effects on inflammation and platelet aggregation.[5]

-

-

Causality: The compound may directly bind to the ion channel protein, either at the ion-conducting pore or at an allosteric site, thereby modulating its activity.

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, quinazoline-2,4(1H,3H)-dione derivatives can modulate complex signaling cascades.

-

Potential Target Pathway:

-

Causality: The compound could interact with key protein components of the Wnt pathway, such as kinases or protein-protein interaction domains, leading to its downregulation.

Experimental Validation: A Phased Approach to Mechanism Deconvolution

To systematically investigate the mechanism of action of this compound, a multi-tiered experimental strategy is recommended.

Phase 1: Broad Phenotypic Screening

The initial step is to assess the broad biological effects of the compound across a panel of well-characterized cell lines.

Experimental Protocol: Cellular Viability and Proliferation Assays

-